1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine - 1494421-86-1

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

Catalog Number: EVT-1743851
CAS Number: 1494421-86-1
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine is a chemical compound frequently encountered in medicinal chemistry research. It serves as a valuable building block for synthesizing diverse molecules with potential pharmacological activities. Notably, derivatives of this compound have exhibited promising activity as D2 antagonists/5-HT1A partial agonists, suggesting their potential as atypical antipsychotic agents [].

Synthesis Analysis

While the specific synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine is not detailed in the provided literature, the synthesis of structurally related derivatives provides valuable insights. These syntheses often involve multi-step procedures utilizing various reactions like alkylation, acylation, and heterocycle formation [, ]. The exact synthetic route for this specific compound would likely employ similar strategies, tailoring the reaction conditions and starting materials to achieve the desired structure.

Molecular Structure Analysis
  • Benzodioxane Moiety: This group is characterized by a six-membered ring containing two oxygen atoms [, , ]. The presence of these oxygen atoms can influence the molecule's conformation and interactions with biological targets.
  • Pyridine Ring: This aromatic ring, containing one nitrogen atom, is a common pharmacophore found in various drugs and bioactive molecules [, , , ].
  • Ethanamine Linker: This two-carbon chain connects the benzodioxane and pyridine moieties, contributing to the molecule's overall flexibility and spatial arrangement [].
Chemical Reactions Analysis
  • N-Alkylation: The primary amine group can react with alkyl halides or other suitable electrophiles to form secondary or tertiary amines [].
  • N-Acylation: This reaction with acyl chlorides or anhydrides could yield amides, introducing further structural diversity [].
  • Reductive Amination: This approach, using an aldehyde or ketone in the presence of a reducing agent, can introduce new substituents onto the amine nitrogen [].
Applications
  • Atypical Antipsychotics: Derivatives exhibiting D2 antagonist/5-HT1A partial agonist activity hold promise for treating schizophrenia and other psychotic disorders [].

trans-[2-(2,6-Dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan)

    Compound Description: Mephendioxan is a potent and competitive α1A-adrenoreceptor antagonist. The (-)-enantiomer of mephendioxan exhibits significantly higher potency (10-30 times) compared to the (+)-enantiomer across various α1-adrenoreceptor subtypes. Notably, (-)-mephendioxan displays remarkable selectivity for the α1A-adrenoreceptor over other subtypes (36-fold over α1B), making it a valuable tool for characterizing α1-adrenoreceptor subtypes. []

N-(2,3-Dihydro-1, 4-benzodioxin-2-yl)methylamine Derivatives

    Compound Description: This series of compounds, including compound 24 specifically mentioned in the research, demonstrates D2 antagonist and 5-HT1A partial agonist activity, making them potential atypical antipsychotic agents. Compound 24 shows promising characteristics, including good binding affinity for human D2, D3, and 5-HT1A receptors, while exhibiting lower affinity for α1-adrenoceptors and other receptors (rat H1 and muscarinic). []

4-Cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

    Compound Description: This compound acts as a 5-HT1A receptor antagonist. The research focuses on different crystal forms and amorphous forms of this compound. []

    Relevance: While this compound exhibits structural differences compared to 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine, the presence of both the 2,3-dihydro-1,4-benzodioxin and pyridin-2-yl moieties makes it a structurally related compound. The distinct connectivity and additional substituents in this compound likely contribute to its different pharmacological activity as a 5-HT1A receptor antagonist.

SL65.0155 (5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenyl ethyl)-4-piperidinyl]-1,3,4-oxadiazol-2(3H)-one)

    Compound Description: SL65.0155 acts as a 5-HT4 receptor partial agonist and has shown promising cognitive-enhancing properties. []

    Relevance: Although SL65.0155 differs structurally from 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine, the shared presence of the 2,3-dihydro-1,4-benzodioxin scaffold highlights their structural relationship. The different substituents and their positions on the benzodioxin core likely explain their contrasting pharmacological activities.

(3-exo)-8-Benzoyl-N-(((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine (SSR181507)

    Compound Description: SSR181507 is a novel antipsychotic that activates 5-HT1A receptors. It has demonstrated efficacy in reducing negative symptoms and cognitive deficits associated with schizophrenia, potentially by modulating cerebral dopamine and serotonin levels. []

Properties

CAS Number

1494421-86-1

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethanamine

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C15H16N2O2/c16-12(9-11-5-3-4-8-17-11)15-10-18-13-6-1-2-7-14(13)19-15/h1-8,12,15H,9-10,16H2

InChI Key

XECVDHNODJITAV-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=N3)N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.